Tofacitinib citrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Rheumatoid Arthritis

Tofacitinib citrate is currently approved by the FDA for the treatment of moderate to severe rheumatoid arthritis in adults who have not responded adequately to disease-modifying antirheumatic drugs (DMARDs) or are intolerant to them. Several studies have investigated its efficacy and safety in this context:

- A 2021 study published in Arthritis & Rheumatology compared the effectiveness of tofacitinib citrate with adalimumab, another commonly used treatment for rheumatoid arthritis. The study found that both medications were similarly effective in improving disease symptoms. Source:

- A 2019 Cochrane Review analyzed data from multiple clinical trials and concluded that tofacitinib citrate was more effective than placebo in reducing pain and joint swelling in patients with rheumatoid arthritis. However, the review also highlighted potential safety concerns associated with the drug, such as an increased risk of infections. Source

Other Potential Applications

Beyond rheumatoid arthritis, tofacitinib citrate is being explored for its potential use in treating various other conditions, including:

- Psoriatic Arthritis: Studies suggest that tofacitinib citrate may be effective in reducing symptoms of psoriatic arthritis, a chronic inflammatory condition affecting both joints and skin. Source

- Ulcerative Colitis: Research indicates that tofacitinib citrate could be a promising treatment option for ulcerative colitis, a chronic inflammatory bowel disease. Source:

- Alopecia Areata: Early studies suggest that tofacitinib citrate might promote hair growth in individuals with alopecia areata, an autoimmune disorder causing hair loss. Source:

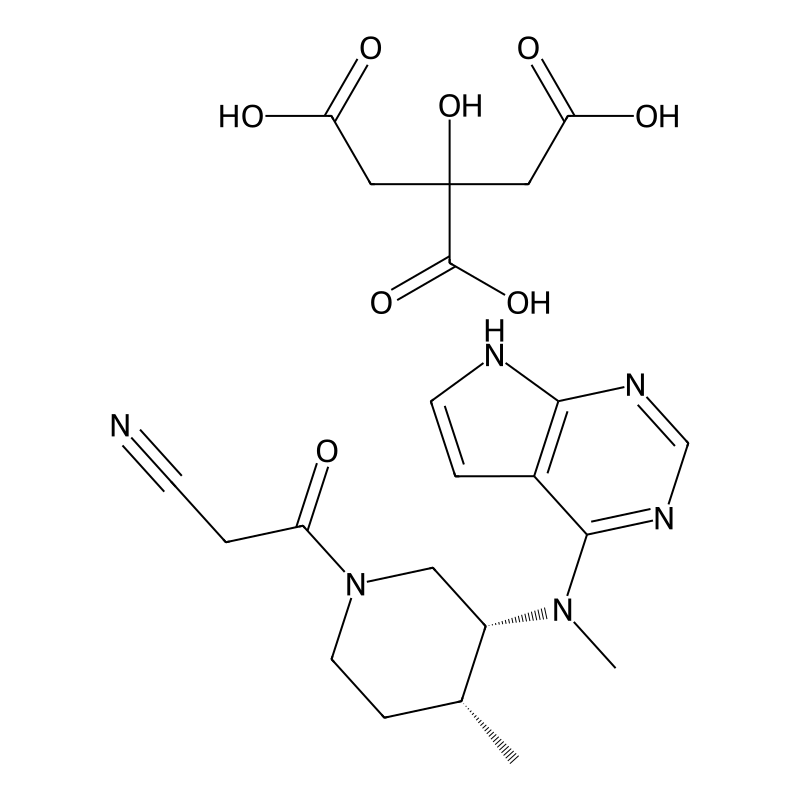

Tofacitinib citrate is a salt form of tofacitinib, which is chemically classified as a Janus kinase inhibitor. This compound has the chemical formula and is known for its role in modulating immune responses by inhibiting the activity of Janus kinases, which are critical in the signaling pathways of various cytokines involved in inflammation and immune regulation .

- Desalting reactions: Involves the removal of ionic components to yield the citrate form .

- Hydrolysis: Tofacitinib can be hydrolyzed under specific conditions, affecting its pharmacological activity.

- Conjugation: The compound can undergo metabolic transformations in the liver, primarily through cytochrome P450 enzymes, leading to various metabolites .

Tofacitinib citrate exhibits significant biological activity by inhibiting Janus kinases 1 and 3. This inhibition disrupts the JAK-STAT signaling pathway, which is crucial for the transcription of genes involved in immune responses. Clinical applications include:

- Rheumatoid Arthritis: Reduces inflammation and joint damage.

- Psoriatic Arthritis: Alleviates symptoms associated with skin and joint manifestations.

- Ulcerative Colitis: Helps manage inflammatory bowel disease symptoms .

The synthesis of tofacitinib citrate has been optimized through various methods:

- Solvent-free synthesis: A recent industrial approach utilizes ambient conditions without solvents to reduce costs and environmental impact .

- Multi-step synthesis: Traditional methods involve several steps including protection-deprotection strategies and crystallization processes to achieve high purity .

- Potentiometric methods: These are employed to determine the citrate content accurately during synthesis .

Tofacitinib citrate is primarily used in:

- Pharmaceutical formulations: As an active pharmaceutical ingredient for treating autoimmune diseases.

- Research: Investigated for potential applications in other conditions such as COVID-19 due to its immunomodulatory effects .

- Transplant medicine: Studied for preventing organ rejection in transplant patients .

Interaction studies have shown that tofacitinib citrate can interact with various drugs, particularly those affecting liver enzyme systems:

- Cytochrome P450 inhibitors (e.g., ketoconazole) may increase plasma levels of tofacitinib.

- CYP inducers (e.g., rifampicin) can reduce its effectiveness by increasing metabolism rates .

Adverse effects reported include nausea, headaches, and more severe immunologic reactions such as infections due to immune suppression .

Tofacitinib citrate shares similarities with other Janus kinase inhibitors but has unique properties that distinguish it:

| Compound Name | Mechanism | Indications | Unique Features |

|---|---|---|---|

| Baricitinib | Janus kinase inhibitor | Rheumatoid arthritis | Approved for COVID-19 treatment |

| Ruxolitinib | Janus kinase inhibitor | Myelofibrosis | Selective for JAK1 and JAK2 |

| Filgotinib | Janus kinase inhibitor | Rheumatoid arthritis | Higher selectivity for JAK1 |

| Upadacitinib | Janus kinase inhibitor | Rheumatoid arthritis | Once-daily dosing |

Tofacitinib citrate's unique formulation allows for flexible dosing and potentially fewer side effects compared to some alternatives. Its efficacy across multiple autoimmune conditions further highlights its versatility as a therapeutic agent.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of rheumatoid arthritis.

MeSH Pharmacological Classification

ATC Code

KEGG Target based Classification of Drugs

Non-receptor tyrosine kinases

JAK family

JAK1 [HSA:3716] [KO:K11217]

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

FDA Medication Guides

Tofacitinib Citrate

SOLUTION;ORAL

TABLET;ORAL

PFIZER

PF PRISM CV

12/14/2021

Xeljanz XR

Tofacitinib Citrate

TABLET, EXTENDED RELEASE;ORAL

PFIZER

12/14/2021